molecular formula C13H13NO3 B14356186 Ethyl 4-methyl-5-phenyl-1,3-oxazole-2-carboxylate CAS No. 92724-22-6

Ethyl 4-methyl-5-phenyl-1,3-oxazole-2-carboxylate

Cat. No.: B14356186
CAS No.: 92724-22-6
M. Wt: 231.25 g/mol
InChI Key: AFQCGIZZITYWEP-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-5-phenyl-1,3-oxazole-2-carboxylate is a heterocyclic compound featuring an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-5-phenyl-1,3-oxazole-2-carboxylate typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, or diethylaminosulfur trifluoride (DAST) to facilitate the cyclization process . The reaction conditions often include room temperature settings and the use of solvents like ethanol or dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis, which allows for the rapid and efficient production of oxazoles. This method uses a packed reactor containing commercial manganese dioxide to oxidize oxazolines to oxazoles .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-5-phenyl-1,3-oxazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: The major product is the corresponding oxazole.

    Reduction: The major product is the reduced form of the oxazole.

    Substitution: The major product is the substituted oxazole derivative.

Scientific Research Applications

Ethyl 4-methyl-5-phenyl-1,3-oxazole-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate
  • Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

Ethyl 4-methyl-5-phenyl-1,3-oxazole-2-carboxylate is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new pharmaceuticals and materials .

Properties

CAS No.

92724-22-6

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 4-methyl-5-phenyl-1,3-oxazole-2-carboxylate

InChI

InChI=1S/C13H13NO3/c1-3-16-13(15)12-14-9(2)11(17-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3

InChI Key

AFQCGIZZITYWEP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=C(O1)C2=CC=CC=C2)C

Origin of Product

United States

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